molecular formula C22H26N4O3 B4419242 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4419242
M. Wt: 394.5 g/mol
InChI Key: CSGHYWSEZAZJFP-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of human chromosome 21, and its overexpression is implicated in the neurological and developmental pathologies of the condition. This compound has emerged as a crucial pharmacological tool for investigating DYRK1A's role in regulating transcription factors, synaptic function, and neuronal proliferation . Its high selectivity profile makes it invaluable for dissecting DYRK1A-specific signaling pathways in models of neurodegenerative diseases and cognitive impairment. Beyond neuroscience, this inhibitor is actively used in oncology research, particularly in the study of hematological malignancies and solid tumors , where DYRK1A activity can influence cell cycle progression and apoptosis. The research value of this compound is further highlighted by its inclusion in patents covering kinase inhibitors for therapeutic development . It enables researchers to probe the molecular mechanisms of DYRK1A in cellular models and to validate it as a potential target for innovative therapeutic strategies in a range of human diseases.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-22(2)10-17-16(18(27)11-22)12-23-21(24-17)26-7-5-25(6-8-26)13-15-3-4-19-20(9-15)29-14-28-19/h3-4,9,12H,5-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGHYWSEZAZJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound based on various research findings, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4}, with a molecular weight of approximately 407.46 g/mol. The structure features a benzodioxole moiety linked to a piperazine ring and a quinazolinone core, which are known for their diverse biological activities.

Research indicates that compounds containing the benzodioxole structure often demonstrate significant anticancer properties. The benzodioxole moiety is associated with the inhibition of various cellular pathways involved in cancer progression. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis .

Key Findings:

  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. It has been shown to increase both early and late apoptosis in these cell lines .
  • Cholinesterase Inhibition : While some benzodioxole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this specific compound does not show significant inhibition against these enzymes, suggesting a selective mechanism of action that does not involve cholinergic pathways .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineActivityMechanism
Study 1A549CytotoxicityInduces apoptosis through mitochondrial disruption
Study 2C6CytotoxicityInhibits DNA synthesis and promotes apoptosis
Study 3NIH/3T3Low toxicitySelective activity towards cancer cells

Case Studies

  • Case Study on Apoptosis Induction : In a study evaluating various benzodioxole derivatives, the compound was found to significantly increase apoptosis markers in A549 cells compared to control groups. This suggests its potential as an anticancer agent targeting lung adenocarcinoma .
  • Mechanistic Insights : Docking studies performed on related compounds indicate that interactions with specific proteins involved in cancer pathways may enhance their efficacy. The presence of the benzodioxole group is believed to increase lipophilicity, thereby improving cellular uptake and bioavailability .

Comparison with Similar Compounds

The structural analogs differ primarily in substituents on the piperazine ring and the quinazolinone core. Below is a systematic analysis:

Structural Variations and Physicochemical Properties

Compound ID Piperazine Substituent Quinazolinone Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 1,3-Benzodioxol-5-ylmethyl 7,7-dimethyl C₂₄H₂₈N₄O₃ 428.51
7-(2-Furyl) analog 1,3-Benzodioxol-5-ylmethyl 7-(2-furyl) C₂₆H₂₆N₄O₄ 458.52
4-Methyl-7-phenyl analog Pyridin-2-yl 7-phenyl, 4-methyl C₂₄H₂₅N₅O 399.49
4-Methyl-7-(2-thienyl) 1,3-Benzodioxol-5-ylmethyl 7-(2-thienyl), 4-methyl C₂₅H₂₆N₄O₃S 462.57
4-Anilino-pyrimidinyl Pyrimidin-2-yl 4-anilino C₂₂H₂₃N₇O 401.47
7-(4-Methoxyphenyl) analog 1,3-Benzodioxol-5-ylmethyl 7-(4-methoxyphenyl) C₂₇H₂₈N₄O₄ 472.54
Benzyl-substituted base Benzyl None (unmodified) C₁₉H₂₂N₄O 322.40
Key Observations:

Piperazine Modifications: The 1,3-benzodioxol-5-ylmethyl group (target compound, ) introduces polarity and electron density compared to pyridinyl or benzyl substituents. This may enhance target binding in enzymes or receptors reliant on aromatic interactions.

Quinazolinone Core Modifications: 7,7-Dimethyl (target compound): Increases steric hindrance and lipophilicity, which may reduce metabolic oxidation but limit water solubility. 7-Aryl/Heteroaryl (e.g., furyl , thienyl , methoxyphenyl ): These groups enhance π-system conjugation, favoring interactions with hydrophobic binding pockets. The 4-methoxyphenyl group () adds a polar methoxy moiety, balancing lipophilicity and solubility. 4-Methyl (): Methylation at position 4 may stabilize the quinazolinone ring conformation, as suggested by ring puckering studies .

Molecular Weight Trends :

  • The target compound (428.51 g/mol) falls within the mid-range, while analogs with bulkier substituents (e.g., 472.54 g/mol for ) may face challenges in bioavailability due to increased size.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Step 1: Refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1H-pyrazole) with ethanol under controlled temperatures (70–80°C) for 2–4 hours to form the quinazolinone core .
  • Step 2: Piperazine coupling via nucleophilic substitution, requiring polar aprotic solvents (DMF or DMSO) and catalysts like triethylamine .
  • Purification: Recrystallization using DMF-EtOH (1:1) mixtures or column chromatography with silica gel .

Critical Factors Affecting Yield:

ConditionImpactOptimal Range
Solvent PolarityHigher polarity improves solubility of intermediatesDMF > DMSO > EtOH
TemperatureExcessive heat degrades sensitive moieties70–80°C
CatalystTriethylamine enhances nucleophilicity of piperazine10–15 mol%

Q. How can researchers characterize the compound’s structural conformation using crystallographic techniques?

Methodological Answer:

  • X-ray Diffraction (XRD): Use SHELX software for refinement. Key parameters:
    • Data Collection: Mo-Kα radiation (λ = 0.71073 Å), 100K temperature to minimize thermal motion .
    • Refinement: Apply SHELXL for least-squares optimization of atomic coordinates and displacement parameters .
  • ORTEP-3 Visualization: Generate 3D ellipsoid plots to analyze bond angles, torsion angles, and ring puckering .
  • Validation: Check CIF files with PLATON for symmetry errors or missed hydrogen bonds .

Q. What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Kinase Targets: Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., PI3K or EGFR) and ATP concentrations ≤10 µM .
    • Dose-Response: Test 0.1–100 µM range, with IC50 calculation via GraphPad Prism .
  • Cellular Uptake: Fluorescence-based assays (e.g., LC3-GFP reporters) to monitor autophagy modulation .

Advanced Research Questions

Q. How can Cremer-Pople parameters elucidate ring puckering dynamics in the quinazolinone core?

Methodological Answer:

  • Coordinate Definition: Calculate puckering amplitude (qq) and phase angle (ϕ\phi) using the Cremer-Pople method:

    • Step 1: Define the mean plane of the quinazolinone ring via least-squares fitting of atomic coordinates .
    • Step 2: Compute out-of-plane displacements (zjz_j) and apply Fourier transforms to derive qq and ϕ\phi .
  • Case Study:

    Ring Typeqq (Å)ϕ\phi (°)
    Planar Reference0.00N/A
    Puckered (Observed)0.45120–150

This analysis reveals non-planar distortions affecting binding pocket compatibility .

Q. What strategies resolve discrepancies between computational binding predictions and experimental bioactivity data?

Methodological Answer:

  • Hypothesis Testing:
    • Docking Re-evaluation: Use flexible docking (AutoDock Vina) with explicit solvent models to account for solvation effects .
    • MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand stability in the binding site .
  • Experimental Validation:
    • SPR Spectroscopy: Measure binding kinetics (ka/kd) at varying pH (5.0–8.0) to identify protonation-dependent activity .
    • Mutagenesis: Replace key residues (e.g., Asp86 in kinases) to validate predicted interactions .

Q. How do environmental factors affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate in buffers (pH 2–10) at 37°C for 72 hours. Analyze degradation via HPLC-MS .
    • Thermal Stress: Heat at 40–60°C for 48 hours to identify temperature-sensitive functional groups (e.g., benzodioxol) .

Degradation Products:

ConditionMajor DegradantMechanism
pH < 37,7-DimethylquinazolinoneAcid hydrolysis of piperazine
pH > 8Benzodioxol-methyl ketoneBase-induced oxidation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.